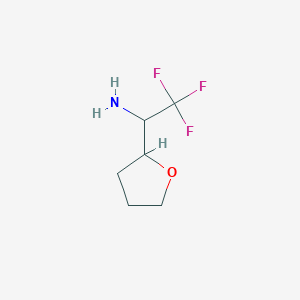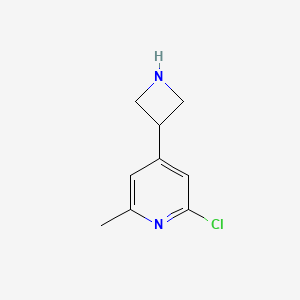
(1-(Oxetan-3-yl)azetidin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Oxetan-3-yl)azetidin-3-yl)methanamine: is a chemical compound with the molecular formula C7H14N2O It is characterized by the presence of an oxetane ring and an azetidine ring, both of which are four-membered heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Oxetan-3-yl)azetidin-3-yl)methanamine typically involves the formation of the oxetane and azetidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxetane ring can be synthesized from 3-chloropropanol through a cyclization reaction, while the azetidine ring can be formed from 3-aminopropanol. These rings are then coupled using a suitable linker, such as methanamine, under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: (1-(Oxetan-3-yl)azetidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles under appropriate solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane-3-carboxylic acid derivatives, while reduction may produce secondary or tertiary amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-(Oxetan-3-yl)azetidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new pharmaceuticals and agrochemicals .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of (1-(Oxetan-3-yl)azetidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(1-(Oxetan-3-yl)pyrrolidin-3-yl)methanamine: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
(1-(Oxetan-3-yl)piperidin-3-yl)methanamine: Similar structure but with a piperidine ring instead of an azetidine ring.
Uniqueness: (1-(Oxetan-3-yl)azetidin-3-yl)methanamine is unique due to the presence of both oxetane and azetidine rings, which confer distinct chemical and biological properties. This combination of rings is less common compared to other similar compounds, making it a valuable molecule for research and industrial applications .
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
[1-(oxetan-3-yl)azetidin-3-yl]methanamine |
InChI |
InChI=1S/C7H14N2O/c8-1-6-2-9(3-6)7-4-10-5-7/h6-7H,1-5,8H2 |
Clé InChI |
RVPOPAKKJDXVSF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2COC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Methoxymethyl)phenoxy]piperidine](/img/structure/B13534197.png)
![1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13534199.png)
![2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile](/img/structure/B13534211.png)




![5-{[(Tert-butoxy)carbonyl]amino}heptanoicacid](/img/structure/B13534247.png)
![2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride](/img/structure/B13534272.png)




![6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid](/img/structure/B13534301.png)
